molecular formula C13H13NO3 B14495216 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one CAS No. 64648-68-6

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one

Cat. No.: B14495216
CAS No.: 64648-68-6
M. Wt: 231.25 g/mol
InChI Key: ACFKVGYFOLUBFX-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one is a chemical compound with a unique structure that combines a pyridinone ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one typically involves the reaction of 4-methoxybenzaldehyde with 2-methyl-3-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydropyridinone derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one.

    Reduction: Formation of 3-hydroxy-1-(4-methoxyphenyl)-2-methyl-1,4-dihydropyridin-4-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetone
  • 3-Hydroxy-4-methoxybenzaldehyde
  • 3-Hydroxy-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid

Uniqueness

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

64648-68-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4-one

InChI

InChI=1S/C13H13NO3/c1-9-13(16)12(15)7-8-14(9)10-3-5-11(17-2)6-4-10/h3-8,16H,1-2H3

InChI Key

ACFKVGYFOLUBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)OC)O

Origin of Product

United States

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